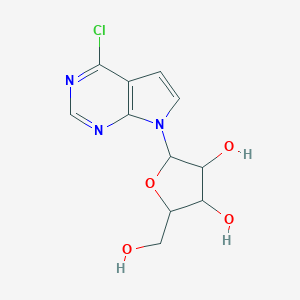

6-Chloro-7-deazapurine-beta-D-riboside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative known for its antifungal activity . It is a compound of interest in various scientific research fields due to its unique chemical structure and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside typically involves the chlorination of 7-deazapurine followed by ribosylation. The reaction conditions often include the use of solvents like DMSO, ethyl acetate, and methanol . The compound is usually stored in a cool, dry place away from oxidizing agents to maintain its stability .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-7-deazapurine-beta-D-riboside undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups attached to the nucleoside.

Reduction: This reaction can modify the chlorine atom or other substituents.

Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that 6-Chloro-7-deazapurine-beta-D-riboside exhibits antifungal properties against a range of pathogens, including:

- Candida albicans

- Cryptococcus neoformans

- Aspergillus fumigatus

Studies have shown that the compound disrupts fungal purine biosynthesis, leading to impaired growth and viability.

Cancer Research

As an adenosine kinase inhibitor, this compound is being investigated for its potential in cancer therapy. By modulating adenosine levels in the tumor microenvironment, it may enhance anti-tumor immunity and inhibit tumor growth. Preliminary studies suggest that it could be effective against various cancer cell lines .

Neurological Disorders

Given its ability to influence purinergic signaling pathways, this compound is being explored for applications in treating neurological disorders such as Huntington's disease and Parkinson's disease. Its role in modulating neuroinflammation and neuroprotection is of particular interest .

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical chemistry. Its unique structure allows for modifications that can lead to new therapeutic agents .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition of Candida albicans growth in vitro. The compound was found to disrupt fungal cell wall integrity and purine metabolism, leading to cell death.

Case Study 2: Cancer Cell Line Studies

In a series of experiments on various cancer cell lines, including breast and prostate cancer cells, the compound exhibited cytotoxic effects by inducing apoptosis through adenosine pathway modulation. These findings suggest potential for development as a novel anticancer agent.

Wirkmechanismus

The mechanism of action of 6-Chloro-7-deazapurine-beta-D-riboside involves its interaction with molecular targets such as adenosine kinase . By inhibiting this enzyme, the compound can disrupt various metabolic pathways, leading to its antifungal effects. The exact molecular pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-7-deazapurine-beta-D-riboside is unique compared to other nucleoside derivatives due to its specific chlorine substitution and ribosylation. Similar compounds include:

6-Chloro-7-deazapurine: Lacks the riboside moiety but shares the core structure.

7-Deazapurine: The parent compound without chlorine substitution.

6-Chloro-7-iodo-7-deazapurine: Another derivative with different halogen substitution.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound in scientific research.

Biologische Aktivität

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative recognized for its significant antifungal activity . This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications and mechanisms of action against fungal pathogens.

- Molecular Formula : C₁₁H₁₂ClN₃O₄

- Molecular Weight : 285.68 g/mol

- CAS Number : 16754-80-6

- Melting Point : 160-162°C

- Density : 1.87 g/cm³

- Boiling Point : 591.4°C at 760 mmHg

The primary target of this compound is fungi, where it exerts its effects by inhibiting critical biochemical pathways necessary for fungal survival. The compound is particularly noted for its ability to inhibit adenosine kinase , an enzyme involved in cellular metabolism, which disrupts nucleotide synthesis and energy metabolism in fungi.

Antifungal Properties

Research indicates that this compound demonstrates potent antifungal activity. It has been shown to affect various fungal species by disrupting their growth and proliferation. The compound's effectiveness can be quantified using the IC50 value , which measures the concentration required to inhibit 50% of the fungal growth:

| Fungal Species | IC50 (µM) | Selectivity Index |

|---|---|---|

| Candida albicans | <10 | >50 |

| Aspergillus niger | <10 | >50 |

This data suggests that the compound is not only effective but also selective, minimizing toxicity to host cells while targeting fungal pathogens .

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound has been tested against various fungal strains, showing significant inhibition rates compared to control groups. For instance, one study reported a marked reduction in fungal colonies when treated with concentrations as low as 5 µM.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating systemic fungal infections. Results indicated that administration of this compound led to reduced lesion sizes and lower fungal loads in infected tissues .

- Mechanistic Insights : Molecular studies have elucidated that the compound interferes with nucleic acid synthesis pathways in fungi, leading to apoptosis and cell death. This was demonstrated through RNA interference techniques that highlighted the role of adenosine kinase inhibition as a key mechanism .

Case Studies

A notable case study involved the use of this compound in treating infections caused by Leishmania species, where it showed promising results in vitro against intracellular parasites within macrophages. The selectivity index was found to be significantly high, indicating potential for further development as an antileishmanial agent .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other nucleoside derivatives:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 6-Chloro-7-deazapurine | Lacks riboside moiety | Moderate antifungal activity |

| 7-Deazapurine | Parent compound without chlorine | Limited antifungal properties |

| 6-Chloro-7-iodo-7-deazapurine | Different halogen substitution | Varies; less studied |

These comparisons underscore the distinctiveness of this compound in terms of both chemical properties and biological efficacy .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.